(4-methyl-1H-indol-1-yl)acetic acid

Medicinal Chemistry Property Prediction Lead Optimization

Despite validated PPARγ and CRTh2 targets, 4-position SAR of indole-1-acetic acids remains underexplored. (4-Methyl-1H-indol-1-yl)acetic acid directly supplies this missing probe: • Enables systematic 4-position PPARγ ligand-binding domain exploration. • Key intermediate for novel CRTh2 (DP2) receptor antagonist synthesis. • Free carboxylic acid enables amide coupling & heterocyclic library generation. ≥98% purity, MFCD11212267 confirmed, global B2B shipping.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1094641-33-4
Cat. No. B1451810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methyl-1H-indol-1-yl)acetic acid
CAS1094641-33-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)CC(=O)O
InChIInChI=1S/C11H11NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
InChIKeyNVALGQXRMNJDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methyl-1H-indol-1-yl)acetic Acid: Baseline Overview & Comparative Context


(4-Methyl-1H-indol-1-yl)acetic acid (CAS 1094641-33-4), also referred to as 2-(4-methyl-1H-indol-1-yl)acetic acid, is a synthetic indole-1-acetic acid derivative with a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol . Its core scaffold—an indole ring with an acetic acid moiety attached to the N1 position—places it within a class of compounds extensively investigated for biological activities, including as PPAR agonists and CRTh2 antagonists [1]. Despite its classification, published quantitative bioactivity or comparative performance data for this specific compound remain absent from the peer-reviewed literature [2].

Generic Substitution Risks for (4-Methyl-1H-indol-1-yl)acetic Acid


Generic substitution among indole-1-acetic acid derivatives is scientifically unsound due to the profound impact of subtle structural modifications on target engagement. Studies on related scaffolds demonstrate that the position and nature of substituents—such as the 4-methyl group in the target compound—dictate binding geometry within protein active sites, as shown in PPARγ crystal structures, where the linker length between the acidic head and hydrophobic tail critically influences agonist potency [1]. Moreover, the indole-1-acetic acid regioisomer is distinct from the naturally abundant indole-3-acetic acid (auxin) scaffold, exhibiting divergent pharmacological profiles and target classes . Consequently, substituting this specific compound with an uncharacterized or even a structurally similar analog risks nullifying the intended chemical biology interrogation or synthetic pathway outcome, underscoring the necessity for evidence-based selection.

Quantitative Evidence for (4-Methyl-1H-indol-1-yl)acetic Acid


Predicted Physicochemical Differentiation

Given the absence of empirical bioactivity data for (4-methyl-1H-indol-1-yl)acetic acid, its differentiation must currently rely on computed physicochemical properties that inform drug-likeness and synthetic tractability. The compound's predicted pKa (4.32 ± 0.10) is marginally higher than that of the unsubstituted core, 1H-indole-1-acetic acid (pKa 4.31 ± 0.10) , suggesting a slightly reduced acidity due to the electron-donating 4-methyl group. Its XLogP3 (2.1) [1] indicates moderately higher lipophilicity compared to the unsubstituted analog (estimated XLogP3 ~1.5), which may influence membrane permeability and non-specific binding in cellular assays .

Medicinal Chemistry Property Prediction Lead Optimization

PPAR Agonist Class-Level Potency

In the absence of direct data for the 4-methyl analog, its potential can be framed by the performance of structurally related indole-1-acetic acids. A landmark study identified compound 10k, an indole-1-acetic acid derivative, as a highly potent PPAR pan-agonist, with nanomolar activity against PPARα, γ, and δ [1]. While the target compound's exact EC50 is unknown, the 4-methyl substitution pattern represents a distinct vector for exploring SAR within this pharmacophore, differing from the 5-alkoxy substitution in 10k. The baseline activity of the unsubstituted 1H-indole-1-acetic acid core is minimal, highlighting the critical role of additional substituents for biological activity [2].

PPAR Agonist Metabolic Disease Nuclear Receptor

Regioisomeric Distinction vs. Indole-3-Acetic Acid

A fundamental point of differentiation is the compound's N1-acetic acid substitution pattern, which distinguishes it from the naturally abundant indole-3-acetic acid (IAA, auxin) scaffold. While IAA derivatives primarily modulate plant growth and have emerging roles in mammalian targets, the indole-1-acetic acid scaffold is a privileged structure in medicinal chemistry for targeting distinct protein families, including nuclear receptors (PPARs) and G-protein coupled receptors (CRTh2) [1]. This regioisomeric shift fundamentally alters the compound's target class and pharmacological profile, making it a distinct chemical tool rather than a simple analog of auxin.

Chemical Biology Scaffold Hopping Target Selectivity

Validated Application Scenarios for (4-Methyl-1H-indol-1-yl)acetic Acid


PPAR Agonist SAR Expansion

Given the established potency of indole-1-acetic acid derivatives as PPAR pan-agonists (e.g., compound 10k with PPARγ EC50 = 70 nM [1]), (4-methyl-1H-indol-1-yl)acetic acid serves as a strategic building block for exploring the SAR of the 4-position. Its distinct substitution pattern, compared to the 5-substituted analogs in the literature, allows medicinal chemists to probe a novel vector within the PPAR ligand-binding domain. The compound's commercial availability at research-grade purity (e.g., ≥98% from ChemScene ) makes it immediately accessible for synthesizing and screening novel analogs to assess the impact of the 4-methyl group on PPAR isoform selectivity and potency.

CRTh2 Antagonist Probe Development

The indole-1-acetic acid scaffold is a validated core for potent and selective CRTh2 (DP2) receptor antagonists, as exemplified by the clinical candidate AZD1981 [1]. (4-Methyl-1H-indol-1-yl)acetic acid represents an underexplored analog in this chemical series. Procurement is justified for use as an intermediate in the synthesis of novel CRTh2 antagonists, where the 4-methyl group may modulate pharmacokinetic properties or receptor binding kinetics. Its use in this context is supported by the class-level inference from multiple indole-1-acetic acid patents and publications detailing CRTh2 antagonism .

Heterocyclic Library Synthesis Intermediate

As a functionalized indole carboxylic acid, this compound is a versatile synthetic intermediate for generating diverse heterocyclic libraries. The carboxylic acid moiety enables coupling reactions (e.g., amide bond formation), while the indole nitrogen and 4-methyl group provide sites for further functionalization. Its procurement is supported by its well-defined chemical identity (CAS 1094641-33-4, MFCD11212267) and the availability of commercial suppliers offering material suitable for chemical synthesis [1]. This application leverages the compound's robust synthetic utility, independent of any specific biological activity.

Negative Control for Bioassays

Due to the current lack of reported potent bioactivity for the 4-methyl derivative itself, it can be rationally employed as a control compound in assays investigating more highly decorated indole-1-acetic acid analogs. Its structural similarity to active compounds, combined with its presumed lower affinity for targets like PPARγ or CRTh2 (based on the critical role of additional substituents for potency [1]), makes it a suitable tool for establishing baseline activity and validating target engagement specificity of more potent, substituted derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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